An In-depth Technical Guide to the Chemical Properties of Mesaconic Acid
An In-depth Technical Guide to the Chemical Properties of Mesaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconic acid, systematically known as (E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid that plays a role as a human and plant metabolite.[1] It is an isomer of itaconic acid and citraconic acid, differing in the position of the double bond.[2][3] First studied in 1874, mesaconic acid is now recognized for its involvement in biological processes such as the biosynthesis of vitamin B12 and as a competitive inhibitor of fumarate reduction.[4] Its chemical structure and properties make it a subject of interest in various fields, including organic synthesis, metabolomics, and drug development. This guide provides a comprehensive overview of the key chemical properties of mesaconic acid, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.
Chemical and Physical Properties
Mesaconic acid is a colorless, crystalline solid at room temperature.[5] A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Source |
| IUPAC Name | (E)-2-Methylbut-2-enedioic acid | [1] |
| Synonyms | Methylfumaric acid, Citronic acid | [4][6] |
| CAS Number | 498-24-8 | [1] |
| Molecular Formula | C₅H₆O₄ | [1] |
| Molecular Weight | 130.10 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | [7][8] |
Physicochemical Data
| Property | Value | Conditions | Source |
| Melting Point | 200-202 °C | [1][7][9] | |
| 204-205 °C | [5][10] | ||
| Boiling Point | 250 °C (decomposes) | [5][9][10] | |
| 336.60 °C | @ 760.00 mm Hg (estimated) | [4][11] | |
| Density | 1.31 g/cm³ | [5] | |
| 1.466 g/cm³ | [9][10] | ||
| Water Solubility | 26.3 mg/mL | at 18 °C | [1][4] |
| 2.7 g / 100 g water | at 18 °C | [10] | |
| 117.9 g / 100 g water | at boiling point | [10] | |
| pKa₁ | 3.09 | at 25 °C | [7][9] |
| pKa₂ | 4.75 | [12] | |
| LogP | 0.540 (estimated) | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectrum
-
Solvent: D₂O
-
Frequency: 600 MHz
-
Shifts (ppm): 6.46 (s, 1H), 1.92 (s, 3H)[1]
¹³C NMR Spectrum
Detailed ¹³C NMR data can be found in various spectral databases. The spectrum typically shows signals for the two carboxylic acid carbons, the two sp² hybridized carbons of the double bond, and the methyl carbon.
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of mesaconic acid and a standard synthesis procedure.
Synthesis of Mesaconic Acid
A reliable method for the synthesis of mesaconic acid is through the isomerization of citraconic anhydride.[4][13]
Procedure:
-
In a 500-mL Erlenmeyer flask, combine 100 g (0.89 mole) of citraconic anhydride, 100 mL of water, and 150 mL of dilute nitric acid (prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume).
-
Heat the mixture and evaporate the solution until the appearance of red fumes. The final volume will be approximately 250 mL. This step is crucial for the rearrangement to occur.
-
Cool the solution in an ice bath to induce crystallization of mesaconic acid.
-
Collect the crystals by vacuum filtration.
-
Concentrate the mother liquor to 150 mL and cool to obtain a second crop of crystals.
-
Further concentrate the mother liquor to 50 mL to yield more product.
-
Combine all the collected product and recrystallize from 100 mL of water.
-
The expected yield of mesaconic acid with a melting point of 203–205 °C is 50–60 g (43–52% of the theoretical amount).[4]
Determination of Melting Point
The melting point of mesaconic acid can be determined using a standard melting point apparatus.[2][14][15]
Procedure:
-
Finely powder a small sample of dry mesaconic acid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 200 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[14] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[14]
Determination of Solubility
The solubility of mesaconic acid in water can be determined by the shake-flask method.[16]
Procedure:
-
Prepare a saturated solution of mesaconic acid in deionized water at a specific temperature (e.g., 18 °C) by adding an excess amount of the solid to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of mesaconic acid in the supernatant using a suitable analytical method, such as titration with a standardized solution of sodium hydroxide or by UV-Vis spectrophotometry after creating a calibration curve.
-
Calculate the solubility in mg/mL or g/100 mL.
Determination of pKa
The acid dissociation constants (pKa) of mesaconic acid can be determined by potentiometric titration.[17]
Procedure:
-
Accurately weigh a sample of mesaconic acid and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The two equivalence points corresponding to the neutralization of the two carboxylic acid groups will be observed as steep inflections in the curve.
-
The pKa values can be determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the second half-equivalence point corresponds to pKa₂.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of mesaconic acid in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). The number of scans will depend on the sample concentration.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. The spectral width should be set to cover the typical range for organic molecules (0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
Signaling Pathways and Logical Relationships
Mesaconic acid is an intermediate in several important metabolic pathways. The following diagrams, generated using Graphviz, illustrate its role in these biochemical processes.
Glutamate Fermentation via the Methylaspartate Pathway
In some anaerobic bacteria, glutamate is fermented to acetate and pyruvate. This pathway involves the vitamin B12-dependent enzyme glutamate mutase, which catalyzes the reversible isomerization of (S)-glutamate to (2S,3S)-3-methylaspartate.[9] 3-methylaspartate is then deaminated to mesaconate.
Caption: Glutamate fermentation pathway leading to the formation of mesaconate.
Mesaconyl-CoA in the 3-Hydroxypropionate Bi-Cycle
In some autotrophic bacteria, mesaconyl-CoA is an intermediate in the 3-hydroxypropionate bi-cycle for CO₂ fixation. Mesaconyl-CoA hydratase catalyzes the reversible hydration of mesaconyl-CoA to β-methylmalyl-CoA.[18][19]
Caption: The interconversion of β-methylmalyl-CoA and mesaconyl-CoA.
Conclusion
Mesaconic acid possesses a unique set of chemical and physical properties that are well-characterized. Its role as a metabolite in key biochemical pathways highlights its importance in the biological sciences. The experimental protocols detailed in this guide provide a framework for the reliable determination of its properties, which is essential for its application in research and development. The continued study of mesaconic acid and its derivatives holds potential for advancements in various scientific disciplines, including the development of new therapeutics and bio-based materials.
References
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- 2. pennwest.edu [pennwest.edu]
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- 5. ias.ac.in [ias.ac.in]
- 6. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
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- 11. PATHWAY FOR THE DISSIMILATION OF ITACONIC AND MESACONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 15. byjus.com [byjus.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Crystal Structure of Mesaconyl-CoA Hydratase from Methylorubrum extorquens CM4 - PMC [pmc.ncbi.nlm.nih.gov]
